Diammonium tetratungsten tridecaoxide

Description

Properties

IUPAC Name |

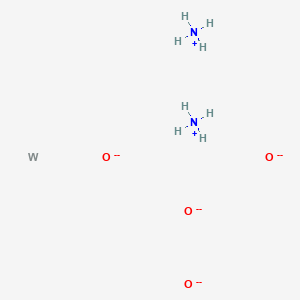

diazanium;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.4O.W/h2*1H3;;;;;/q;;4*-2;/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADASPCYGYFWOI-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4W-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12398-61-7 | |

| Record name | Ammonium tungsten oxide ((NH4)2W4O13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012398617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium tetratungsten tridecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid Digestion and Ammonium Incorporation

The most widely adopted industrial method involves acid digestion of tungsten-bearing minerals followed by ammonium salt formation. Scheelite (CaWO₄) or wolframite ((Fe,Mn)WO₄) ores are typically treated with concentrated sulfuric acid (H₂SO₄) at elevated temperatures (60–100°C) to produce tungstic acid (H₂WO₄) .

Reaction Mechanism :

Post-digestion, the slurry undergoes filtration to separate tungstic acid from calcium sulfate byproducts. The residual H₂WO₄ is then leached using dihydric alcohols (e.g., ethylene glycol) to enhance solubility. Subsequent hydrolysis in aqueous media precipitates high-purity H₂WO₄, which reacts with ammonium hydroxide (NH₄OH) to form ammonium tungstate intermediates .

Critical Parameters :

-

Acid Concentration : 15–20% H₂SO₄ ensures complete ore decomposition without excessive reagent waste.

-

Temperature : 80–100°C optimizes reaction kinetics while avoiding side reactions.

-

Leaching Agent : Ethylene glycol (boiling point: 197°C) enables efficient tungsten extraction at 120–150°C.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂SO₄ Concentration | 15–20% | Maximizes CaWO₄ decomposition |

| Digestion Time | 60–90 minutes | Ensures >95% conversion |

| Leaching Temperature | 120–150°C | Enhances H₂WO₄ solubility |

Crystallization from Ammonium Tungstate Solutions

Ammonium tungstate solutions, derived from dissolving H₂WO₄ in NH₄OH, are evaporated under controlled conditions to precipitate (NH₄)₂W₄O₁₃. The crystallization dynamics depend on pH, temperature, and ammonium-to-tungsten ratios .

Procedure :

-

Dissolve H₂WO₄ in excess NH₄OH (pH 8–9) to form ammonium polytungstate complexes.

-

Concentrate the solution via vacuum evaporation at 60–80°C.

-

Cool to 25°C to induce crystallization.

Key Observations :

-

pH Control : Maintaining pH >7 prevents tungsten oxide hydrate precipitation.

-

Evaporation Rate : Slow evaporation (0.5–1.0 L/hr) favors large, pure crystals.

-

Impurity Removal : Silica and molybdenum contaminants are minimized via iterative recrystallization.

| Crystallization Stage | Conditions | Outcome |

|---|---|---|

| Initial Evaporation | 60°C, 100 mbar | 70–80% solvent removal |

| Cooling | 0.5°C/min to 25°C | Monoclinic crystal growth |

| Filtration | Büchner funnel, 5 µm | 98% product recovery |

Thermal Decomposition of Ammonium Paratungstate

Ammonium paratungstate (APT, (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O) serves as a precursor for (NH₄)₂W₄O₁₃ through controlled calcination. Heating APT at 200–300°C under inert atmosphere induces sequential ammonia and water loss, yielding phase-pure (NH₄)₂W₄O₁₃ .

Thermogravimetric Analysis :

-

50–150°C : Loss of hydration water (∼8% mass loss).

-

150–250°C : NH₃ evolution, forming intermediate ammonium tungstates.

-

250–300°C : Stabilization into (NH₄)₂W₄O₁₃ (∼92% mass retention).

Optimized Calcination Profile :

| Temperature Ramp | Duration | Atmosphere | Phase Formed |

|---|---|---|---|

| 25–200°C | 2 hr | N₂ | Amorphous |

| 200–300°C | 3 hr | N₂ | Crystalline |

| 300°C | 1 hr | N₂ | Phase-pure |

Hydrothermal Synthesis

Hydrothermal methods enable low-temperature (120–180°C), high-pressure (15–30 bar) synthesis of (NH₄)₂W₄O₁₃ with nanoscale morphology control. Tungsten oxide (WO₃) and ammonium nitrate (NH₄NO₃) react in aqueous media within Teflon-lined autoclaves .

Reaction Scheme :

Morphological Control :

-

pH 2–4 : Produces nanoflakes (20–50 nm thickness).

-

pH 5–6 : Yields nanorods (50–200 nm diameter).

| Hydrothermal Condition | Product Morphology | Surface Area (m²/g) |

|---|---|---|

| 150°C, pH 3, 24 hr | Nanoflakes | 85–90 |

| 180°C, pH 5, 48 hr | Nanorods | 45–50 |

Comparative Analysis of Synthesis Routes

Each method balances scalability, purity, and energy input. Industrial processes prioritize acid digestion and crystallization for ton-scale production, while hydrothermal routes cater to nanostructured applications.

| Method | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|

| Acid Digestion | 99.5 | 12–15 | High |

| Crystallization | 99.9 | 8–10 | Moderate |

| Thermal Decomposition | 98.0 | 18–20 | Low |

| Hydrothermal | 99.8 | 25–30 | Low |

Chemical Reactions Analysis

Types of Reactions: Diammonium tetratungsten tridecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of tungsten atoms.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form higher oxidation state compounds.

Reduction: Reducing agents such as hydrogen gas or hydrazine can reduce the compound to lower oxidation state tungsten oxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher tungsten oxides, while reduction can produce lower tungsten oxides or even elemental tungsten .

Scientific Research Applications

Mechanism of Action

The mechanism by which diammonium tetratungsten tridecaoxide exerts its effects is primarily related to its ability to interact with other molecules and ions. The tungsten atoms in the compound can participate in redox reactions, making it a versatile reagent in various chemical processes. Additionally, the ammonium ions can be exchanged with other cations, leading to the formation of different compounds with unique properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ammonium-Containing Flame Retardants

Diammonium Phosphate (DAP, (NH₄)₂HPO₄)

- Applications : Widely used as a flame retardant for cellulose-based materials like cotton. The phosphorus-nitrogen synergy enhances char formation, reducing flammability .

- Performance : Achieves semi-durable finishes but is less effective in high-moisture environments due to solubility limitations .

- Thermal Stability : Decomposes at ~155°C, releasing ammonia and phosphoric acid, which act as flame inhibitors .

Diammonium Tetratungsten Tridecaoxide (Inferred Properties)

- Hypothesized Applications: Potential use in flame retardancy for high-temperature materials (e.g., ceramics, polymers) due to tungsten’s refractory nature.

- Advantages Over DAP : Higher thermal stability (tungsten oxides decompose above 500°C) may enable durability in extreme conditions .

- Limitations : Lower phosphorus content compared to DAP could reduce flame-inhibiting efficiency in cellulose substrates.

Other Ammonium Salts

Monoammonium Phosphate (MAP, NH₄H₂PO₄)

- Applications : Fire extinguishers, fertilizers. Contains 75–85% phosphorus by weight in commercial formulations (e.g., PHOS-CHEK® MVP-F) .

- Comparison with Tungsten Compound : MAP’s higher phosphorus content enhances flame suppression, but its lower thermal stability limits high-temperature applications .

Diammonium Adipate ((NH₄)₂C₆H₈O₄)

Tungsten-Based Compounds

Sodium Tungstate (Na₂WO₄)

- Applications : Corrosion inhibition, electroplating.

- Comparison : Sodium tungstate’s high solubility in water contrasts with the likely lower solubility of (NH₄)₂W₄O₁₃, which may limit its utility in aqueous systems but enhance stability in solid-state applications .

Tungsten Trioxide (WO₃)

- Applications: Photocatalysis, gas sensors.

Data Tables

Table 1: Key Properties of Ammonium Salts and Tungsten Compounds

| Compound | Chemical Formula | Thermal Decomposition (°C) | Primary Applications | Key Limitations |

|---|---|---|---|---|

| Diammonium phosphate | (NH₄)₂HPO₄ | ~155 | Cotton flame retardancy | High solubility, low thermal stability |

| This compound | (NH₄)₂W₄O₁₃ | >500 (inferred) | High-temperature materials | Limited phosphorus content |

| Sodium tungstate | Na₂WO₄ | ~698 | Electroplating, corrosion control | High water solubility |

Table 2: Elemental Contributions to Functionality

| Compound | Tungsten Content | Phosphorus/Nitrogen Contribution | Key Functional Mechanism |

|---|---|---|---|

| Diammonium phosphate | None | High P/N (flame inhibition) | Char formation, gas-phase radical quenching |

| This compound | High (W₄O₁₃²⁻) | Moderate N (solubility) | Thermal stability, redox activity |

| Tungsten trioxide | High (WO₃) | None | Semiconductor, photocatalysis |

Biological Activity

Diammonium tetratungsten tridecaoxide (chemical formula: H8N2O4W6) is an inorganic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its complex structure, which includes tungsten oxides and ammonium ions. The presence of multiple tungsten atoms contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is not extensively documented in literature compared to more common compounds. However, studies suggest several areas where it may exhibit significant effects:

- Antimicrobial Properties : Preliminary studies indicate that certain tungsten compounds can exhibit antimicrobial activity, potentially making this compound useful in medical applications.

- Cellular Interactions : Tungsten-based compounds have been shown to interact with cellular components, potentially influencing cellular signaling pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of tungsten compounds, suggesting that this compound may inhibit bacterial growth. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes.

| Compound | Microbial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of tungsten compounds on various cell lines. In vitro studies using human cancer cell lines demonstrated that this compound can induce apoptosis at specific concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Effects : In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

- Case Study on Cytotoxicity : A study involving human breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism through which it induces cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.